1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
Description
1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated propanone derivative characterized by a trifluoromethylthio (-SCF₃) and a difluoromethyl (-CF₂H) group on the phenyl ring. The chlorine atom at the propanone β-position further enhances electrophilicity, making it a candidate for nucleophilic substitution reactions .
Properties
Molecular Formula |
C11H8ClF5OS |
|---|---|
Molecular Weight |
318.69 g/mol |
IUPAC Name |
1-chloro-1-[4-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8ClF5OS/c1-5(18)9(12)7-3-2-6(10(13)14)4-8(7)19-11(15,16)17/h2-4,9-10H,1H3 |
InChI Key |
PHQQHSGSLTVSPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)C(F)F)SC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Phenyl Ring Substituents: The difluoromethyl and trifluoromethylthio groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Formation of the Propan-2-one Moiety: The final step involves the formation of the propan-2-one moiety, which can be achieved through various carbonylation reactions.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The carbonyl group in the propan-2-one moiety can participate in addition reactions with nucleophiles, such as hydrides or organometallic reagents.
Common reagents used in these reactions include sodium borohydride for reductions, and various acids or bases for substitution reactions. Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions, such as hydrogen bonds or van der Waals forces, with these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural analogs, emphasizing substituent-driven differences:
Key Observations :
- Trifluoromethylthio (-SCF₃): Enhances lipophilicity and oxidative stability compared to non-sulfur analogs (e.g., -CF₃) .
- Difluoromethyl (-CF₂H) : Reduces basicity of adjacent groups and improves metabolic resistance relative to -CH₃ or -Cl substituents .
- Chlorine vs. Fluorine : Chlorine increases molecular weight but may reduce bioavailability due to higher polar surface area .
Crystallographic and Spectroscopic Data
- X-ray Refinement: SHELX software () is widely used to resolve structures of fluorinated propanones. The target compound’s bulky -SCF₃ group likely induces torsional strain, affecting crystal packing .
- NMR Trends: ¹H NMR: The -CF₂H group shows distinct splitting (δ ~5.5–6.5 ppm) due to F-F coupling, absent in non-fluorinated analogs (e.g., : δ 1H ~2.5 ppm for -CH₃) . ¹³C NMR: -SCF₃ resonates at δ ~125–130 ppm, whereas -OCH₃ () appears at δ ~55 ppm .
Biological Activity
1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a chloro group, a difluoromethyl group, and a trifluoromethylthio group, which contribute to its unique chemical properties and biological activity.
The biological activity of 1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in various organisms, including pathogens like Plasmodium falciparum .
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity .
Antimicrobial Activity
Research has demonstrated that compounds structurally similar to 1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one exhibit significant antimicrobial effects. For example, derivatives have shown effective inhibition against various fungal strains with IC50 values ranging from 10 to 30 µg/mL .
| Compound | Target Organism | IC50 (µg/mL) |
|---|---|---|
| Compound A | Cytospora sp. | 26.96 |
| Compound B | Colletotrichum gloeosporioides | 28.84 |
| Compound C | Fusarium solani | 16.77 |
Cytotoxicity Studies
In vitro studies have indicated that the compound exhibits cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB-231. The presence of halogen substituents (like chlorine and bromine) enhances its cytotoxicity, suggesting a structure-activity relationship .
| Cell Line | IC50 (µM) | Combination with Doxorubicin |
|---|---|---|
| MCF-7 | 15 | Synergistic effect |
| MDA-MB-231 | 10 | Synergistic effect |
Case Studies
- Study on DHODH Inhibition : A study explored the inhibition of DHODH by structurally related compounds and found that they were more effective than known inhibitors like brequinar. This suggests a promising avenue for the development of new immunosuppressive agents .
- Antifungal Activity Evaluation : Another study evaluated the antifungal activity of pyrazole derivatives and found that compounds with similar functional groups demonstrated significant antifungal properties against several pathogenic fungi .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
